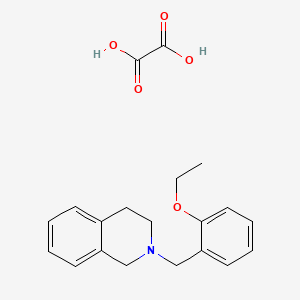
2-(2-ethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-ethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline oxalate, also known as ETTQ, is a small molecule that has been of interest to researchers due to its potential therapeutic applications. ETTQ belongs to the class of tetrahydroisoquinoline alkaloids and has been found to possess various biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.
作用机制
The mechanism of action of 2-(2-ethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline oxalate is not fully understood, but studies have suggested that it may act through multiple pathways. This compound has been found to inhibit the activity of various enzymes and signaling pathways involved in cancer cell growth and survival, including the PI3K/Akt/mTOR and MAPK/ERK pathways. It has also been found to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells by activating caspase-3 and -9, and downregulating Bcl-2 expression. This compound has also been found to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is essential for tumor growth and metastasis.
实验室实验的优点和局限性
One of the advantages of using 2-(2-ethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline oxalate in lab experiments is its potency. This compound has been found to have potent anticancer activity at low concentrations, making it an attractive candidate for further study. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer to cells or animals.
未来方向
There are several future directions for research on 2-(2-ethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline oxalate. One area of interest is in the development of this compound-based therapeutics for cancer treatment. Researchers are exploring the use of this compound in combination with other anticancer drugs to enhance its efficacy. Another area of interest is in the development of this compound-based therapeutics for neurodegenerative diseases, such as Parkinson's disease. Researchers are exploring the potential of this compound to protect against neuronal damage and improve motor function in animal models of Parkinson's disease.
Conclusion:
In conclusion, this compound is a small molecule with potential therapeutic applications in cancer treatment, anti-inflammatory, and neuroprotective effects. The synthesis of this compound has been described in the literature, and its mechanism of action and biochemical and physiological effects have been studied extensively. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for research on this compound, including the development of this compound-based therapeutics for cancer and neurodegenerative diseases.
合成方法
The synthesis of 2-(2-ethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline oxalate has been described in the literature. The method involves the condensation of 2-ethoxybenzaldehyde with tetrahydroisoquinoline in the presence of a catalyst, followed by the reduction of the resulting imine with sodium borohydride. The resulting product is then treated with oxalic acid to obtain this compound oxalate.
科学研究应用
2-(2-ethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline oxalate has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. Studies have shown that this compound has potent anticancer activity against a variety of cancer cells, including breast, lung, and pancreatic cancer cells. This compound has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
In addition to its anticancer activity, this compound has also been found to possess anti-inflammatory and neuroprotective effects. This compound has been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis. It has also been found to protect against neuronal damage in animal models of neurodegenerative diseases, such as Parkinson's disease.
属性
IUPAC Name |
2-[(2-ethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO.C2H2O4/c1-2-20-18-10-6-5-9-17(18)14-19-12-11-15-7-3-4-8-16(15)13-19;3-1(4)2(5)6/h3-10H,2,11-14H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLCWGNFROGDCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CCC3=CC=CC=C3C2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(3-{1-[(3-methyl-4-pyridinyl)methyl]-1H-pyrazol-3-yl}phenyl)pyrimidine](/img/structure/B5014863.png)
![2,2'-[3-(4-bromophenyl)-1,2-propanediyl]bis-1H-benzimidazole](/img/structure/B5014866.png)
![5-[5-(3,5-dimethyl-4-isoxazolyl)-1,2,4-oxadiazol-3-yl]-N-ethyl-6-methyl-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxamide](/img/structure/B5014876.png)

![N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5014889.png)
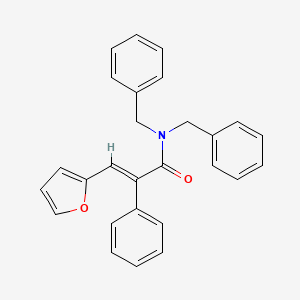
![N~1~-1,3-benzodioxol-5-yl-N~2~-(3-chloro-4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5014898.png)
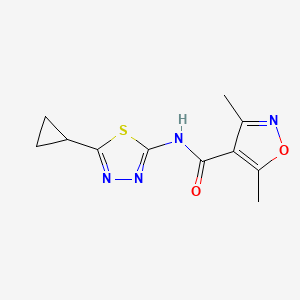
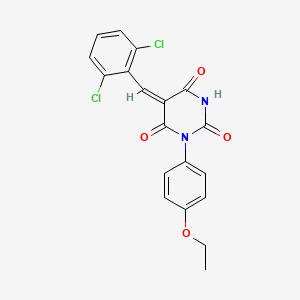

![N-{1-[1-(3-ethoxy-2-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5014905.png)
![3-bromo-N-(tert-butyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5014910.png)
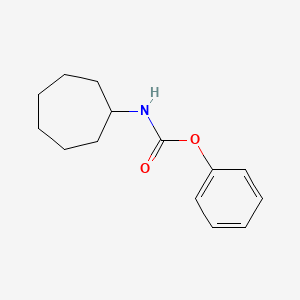
![5-chloro-N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5014954.png)